molecular formula C18H32O2 B15180566 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate CAS No. 71648-35-6

1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate

Cat. No.: B15180566
CAS No.: 71648-35-6
M. Wt: 280.4 g/mol
InChI Key: UPGAHZUAKBEVCT-UHFFFAOYSA-N
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Description

1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate is an organic compound with the molecular formula C16H28O2. It is an ester formed from the reaction of octanoic acid and a terpenoid alcohol. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate typically involves the esterification of octanoic acid with 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield octanoic acid and the corresponding alcohol.

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Octanoic acid and 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. In biological systems, the compound may exert its effects through interactions with cellular membranes and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl acetate: Another ester with a similar structure but different acid component.

    1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl butanoate: Similar ester with butanoic acid instead of octanoic acid.

    1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl propanoate: Similar ester with propanoic acid.

Uniqueness

1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl octanoate is unique due to its specific combination of a long-chain fatty acid (octanoic acid) and a terpenoid alcohol. This combination imparts distinct physicochemical properties, such as its fragrance profile and solubility characteristics, making it particularly valuable in the flavor and fragrance industry.

Properties

CAS No.

71648-35-6

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl octanoate

InChI

InChI=1S/C18H32O2/c1-5-6-7-8-9-10-17(19)20-18(3,4)16-13-11-15(2)12-14-16/h11,16H,5-10,12-14H2,1-4H3

InChI Key

UPGAHZUAKBEVCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(C)(C)C1CCC(=CC1)C

Origin of Product

United States

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